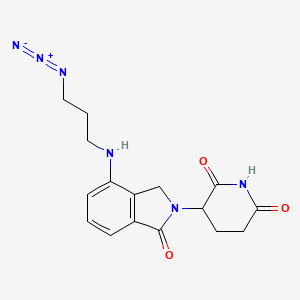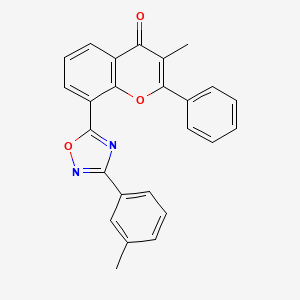
Anti-inflammatory agent 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 47 is a compound known for its potent anti-inflammatory and antioxidant properties. It effectively suppresses the release of reactive oxygen species and nitric oxide while inhibiting neuronal apoptosis by modulating inflammatory and apoptotic signaling pathways . This compound has shown potential utility in research related to inflammatory diseases, including Parkinson’s Disease.
Méthodes De Préparation
The synthesis of anti-inflammatory agent 47 involves several steps. One common method includes the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Anti-inflammatory agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Anti-inflammatory agent 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory reactions and to develop new synthetic methodologies.
Biology: The compound is utilized in cellular studies to understand its effects on inflammatory pathways and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
Industry: It is used in the formulation of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation.
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 47 involves the inhibition of key inflammatory mediators. It suppresses the expression and activity of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and nuclear factor kappa B . By modulating these pathways, the compound reduces inflammation and oxidative stress, thereby protecting cells from damage.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 47 can be compared with other similar compounds such as:
Propriétés
Formule moléculaire |
C25H18N2O3 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
3-methyl-8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3 |
Clé InChI |
NNDSVGXQMZGVED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)


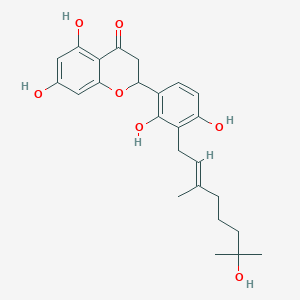
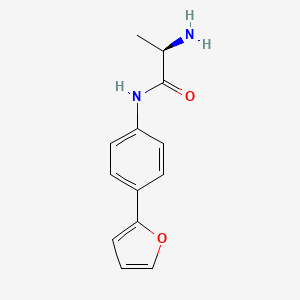
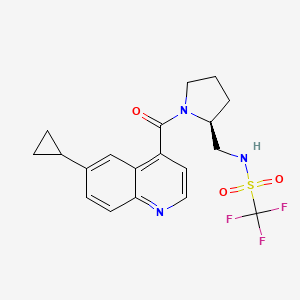

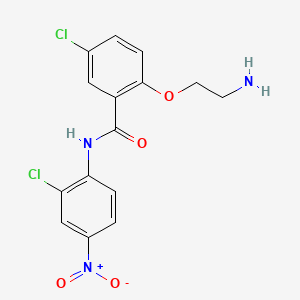
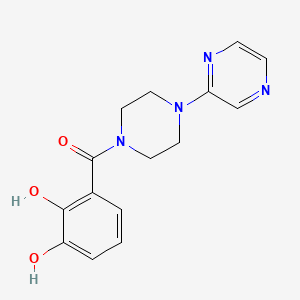

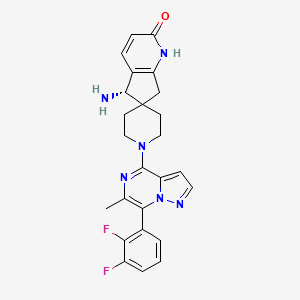
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
